molecular formula C13H18N2O3 B15280672 Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-40-1

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B15280672
CAS No.: 33484-40-1
M. Wt: 250.29 g/mol
InChI Key: FCCHWXLTLTTYRR-UHFFFAOYSA-N
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Description

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a complex structure. It belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification with propyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
  • Ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid
  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl analogs .

Properties

CAS No.

33484-40-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

propyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-3-7-18-13(17)10-8-14-11-6-4-5-9(2)15(11)12(10)16/h8-9H,3-7H2,1-2H3

InChI Key

FCCHWXLTLTTYRR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Origin of Product

United States

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